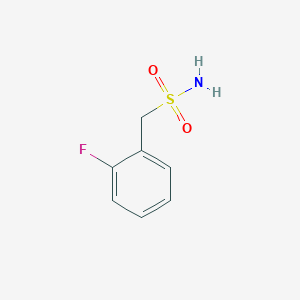

(2-Fluorophenyl)methanesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCPXPGXYVBAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622842 | |

| Record name | 1-(2-Fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-36-2 | |

| Record name | 1-(2-Fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluorophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Landscape of Organofluorine and Sulfonamide Chemistry

(2-Fluorophenyl)methanesulfonamide is a member of two prominent classes of chemical compounds: organofluorines and sulfonamides. The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance a compound's metabolic stability, bioavailability, and binding affinity. nih.govchiralen.com The carbon-fluorine bond is the strongest single bond to carbon, which often imparts increased thermal and chemical stability to the molecule. chiralen.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov

Concurrently, the sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry and has been a key structural component in a multitude of therapeutic agents since the discovery of the first sulfa drugs. uq.edu.aunih.gov Sulfonamides are recognized as a versatile and promising scaffold in drug discovery, demonstrating a wide range of biological activities. uq.edu.ausemanticscholar.org The structural diversity and established synthetic accessibility of sulfonamides make them excellent candidates for the creation of chemical libraries for drug discovery programs. semanticscholar.orgepo.org

Fundamental Significance As a Chemical Scaffold and Synthetic Target

Established Synthetic Routes for Methanesulfonamides with Aryl Fluorination

The traditional approach to synthesizing aryl sulfonamides has long been reliable, centered on the formation of a sulfur-nitrogen bond from readily available precursors.

The most conventional and widely practiced method for preparing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. wikipedia.org In the context of this compound, this involves the reaction of methanesulfonyl chloride with 2-fluoroaniline. This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. wikipedia.orglibretexts.org

The fundamental transformation consists of the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.org The reactivity of the amine is a crucial factor; primary amines are generally highly reactive in this sulfonylation process. cbijournal.com

The efficiency and yield of the amidation reaction are highly dependent on the choice of base and solvent. A variety of bases and solvent systems have been employed to optimize the synthesis of aryl sulfonamides.

Bases: An organic base such as pyridine is commonly added to scavenge the HCl produced during the reaction. wikipedia.orgcbijournal.com Pyridine can be used as both the base and the solvent in some preparations. cbijournal.com Other organic bases like triethylamine (B128534) (TEA) are also frequently used. cbijournal.com Inorganic bases, including sodium carbonate and sodium hydride, have proven effective as well. cbijournal.com The choice of base can influence reaction rates and the purity of the final product.

Solvent Systems: Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are among the most popular solvents for these transformations. cbijournal.com The selection of the solvent is critical for ensuring the solubility of reactants and facilitating the reaction. In an effort to develop more environmentally benign processes, water has been explored as a green solvent for the synthesis of sulfonamide derivatives, often in conjunction with a base like sodium carbonate. sci-hub.se Polyethylene glycol (PEG-400) has also been utilized as a green reaction medium with potassium carbonate as the base, offering a non-toxic and recoverable solvent alternative. sci-hub.se

The following table summarizes various base and solvent combinations used in the synthesis of sulfonamides from sulfonyl chlorides and amines.

| Base | Solvent | Temperature | Notes | Yield |

| Pyridine | Neat Pyridine | 0 °C to RT | Used for synthesis of various sulfonamides. cbijournal.com | Good |

| Polymer-supported pyridine | Dichloromethane (DCM) | Not specified | Used for achiral aromatic sulfonamides. cbijournal.com | 92% |

| Triethylamine (TEA) | Tetrahydrofuran (THF) | Not specified | Effective for sulfonylation of primary amines. cbijournal.com | 86% |

| Sodium Carbonate (Na2CO3) | Water | Room Temperature | A green chemistry approach for N-tosylation of amino acids. sci-hub.se | 88-93% |

| Potassium Carbonate (K2CO3) | PEG-400 | 120 °C | An eco-friendly synthesis in a recyclable solvent. sci-hub.se | 72-88% |

| Sodium Hydride (NaH) | DMF/THF | Not specified | Used for synthesizing quinazoline-based sulfonamides. cbijournal.com | 72-96% |

Emerging and Sustainable Methodologies in Sulfonamide Synthesis Relevant to Fluorinated Systems

Recent research has focused on developing more efficient, sustainable, and atom-economical methods for sulfonamide synthesis, moving away from the reliance on pre-functionalized and often harsh reagents like sulfonyl chlorides.

Catalytic oxidative methods represent a significant advancement, often enabling the direct coupling of less-activated starting materials like thiols and amines. rsc.orgthieme-connect.com These reactions typically involve the oxidation of a sulfur source, which then reacts with an amine. thieme-connect.com

A prominent strategy is the electrochemical oxidative coupling of thiols and amines. acs.orgchemistryviews.org This environmentally benign method is driven by electricity, requires no sacrificial chemical oxidants or catalysts, and can be completed rapidly. acs.orgtue.nl The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to ultimately form the sulfonamide. acs.orgtue.nlnih.gov Hydrogen is the only major byproduct. acs.org

Another innovative electrochemical approach involves the direct, single-step synthesis of sulfonamides from arenes (including halogenated ones), sulfur dioxide (SO₂), and amines. nih.govnih.gov This method avoids pre-functionalization of the aromatic ring and uses inexpensive electricity as a green oxidant. nih.gov The reaction is believed to proceed via the anodic oxidation of the arene to form a radical cation, which is then attacked by an amidosulfinate intermediate (formed from the amine and SO₂). nih.gov

| Method | Sulfur Source | Nitrogen Source | Key Features |

| Electrochemical Coupling | Thiols or Disulfides | Primary/Secondary Amines | Catalyst-free; driven by electricity; H₂ byproduct. acs.orgchemistryviews.org |

| Dehydrogenative Electro-synthesis | Arenes, SO₂ | Amines | Single-step; no pre-functionalization of arene needed. nih.govnih.gov |

| Oxidative S-N Coupling | Aryl Thiols | Amines | Metal-free; I₂O₅-mediated. thieme-connect.com |

| Photoredox Catalysis | Thiols | Phenylhydrazines | Metal-free; Eosin Y catalyst. thieme-connect.com |

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, and their application to sulfonamide synthesis offers a powerful alternative to traditional methods. These reactions are particularly useful for constructing N-aryl sulfonamides.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides or triflates with amines using a palladium catalyst. thieme-connect.comyoutube.com This reaction has been successfully applied to the synthesis of N-aryl sulfonamides. thieme-connect.comnih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl sulfonamide and regenerate the Pd(0) catalyst. youtube.com The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) is crucial for the efficiency of the catalyst. youtube.com

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation, an extension of the classic Ullmann condensation, provides an economical and effective alternative to palladium-based systems. thieme-connect.com These reactions can couple aryl halides with primary sulfonamides to form diaryl sulfonamides. thieme-connect.com More recent developments include the copper-catalyzed coupling of functionalized sodium aryl sulfinates with aryl amines. acs.orgnih.gov This method tolerates a wide variety of functional groups and proceeds via a proposed radical coupling pathway involving sulfonyl and anilinium radicals, facilitated by the copper catalyst and an oxidant like K₂S₂O₈. acs.org

| Catalyst System | Substrate 1 | Substrate 2 | Key Features |

| Palladium (e.g., Pd(OAc)₂) with phosphine ligands (e.g., BINAP, XPhos) | Aryl Halide/Triflate | Sulfonamide/Amine | Buchwald-Hartwig Amination; high efficiency and selectivity. thieme-connect.comnih.gov |

| Copper (e.g., CuI, Cu₂O) with ligands (e.g., amino acids, oxalamides) | Aryl Halide/Boronic Acid | Primary/Secondary Sulfonamide | Economical alternative to Palladium; effective for N-arylation. thieme-connect.comresearchgate.net |

| Copper Salt with K₂S₂O₈ | Sodium Arylsulfinate | Aryl Amine | Tolerates diverse functional groups; proceeds via radical coupling. acs.orgnih.gov |

Iodine and its compounds have emerged as versatile and environmentally friendly catalysts or mediators for sulfonamide synthesis. These methods often operate under mild, metal-free conditions.

One common approach is the iodine-catalyzed oxidative amination of sodium sulfinates with various amines. researchgate.net These reactions can be performed in water at room temperature, using an oxidant such as sodium percarbonate. researchgate.net A radical pathway is often implicated in the mechanism. researchgate.net An electrochemical variation of this process uses ammonium (B1175870) iodide (NH₄I) as a redox catalyst and supporting electrolyte, avoiding the need for external chemical oxidants or corrosive molecular iodine. nih.govacs.org

Another strategy involves the use of sulfonyl hydrazides as the sulfonyl source, which react with tertiary amines in an iodine-catalyzed process that involves C-N bond cleavage of the amine. nih.gov This method is notable for using tert-amines, which are typically less nucleophilic, as the amine source. nih.gov Hypervalent iodine reagents, such as phenyliodonium (B1259483) diacetate, can also mediate the oxidative conversion of sulfenamides into related sulfur-nitrogen compounds under mild, metal-free conditions. organic-chemistry.org

Strategies for Sulfur Dioxide Incorporation

The introduction of the sulfur dioxide (SO₂) moiety is a critical step in the synthesis of sulfonamides. Traditional methods often rely on the use of sulfonyl chlorides, which can be toxic and unstable. nih.gov Modern synthetic strategies have focused on more direct and atom-economical methods for incorporating SO₂.

One prominent strategy involves the use of SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.orgorganic-chemistry.org DABSO is a stable, solid reagent that safely releases SO₂ upon demand. organic-chemistry.org For instance, a copper-catalyzed approach combines aryl boronic acids, amines, and DABSO to form sulfonamides. acs.org This method avoids the direct handling of gaseous SO₂ and is applicable to a range of substrates. acs.orgorganic-chemistry.org

Another advanced approach is the direct electrochemical incorporation of SO₂. nih.gov This method allows for the synthesis of sulfonamides directly from (hetero)arenes, SO₂, and amines through an electrochemical C-H activation process. nih.gov The reaction is highly convergent and avoids the need for pre-functionalized starting materials. nih.gov An amidosulfinate intermediate, formed in situ from the amine and SO₂, acts as both the nucleophile and the supporting electrolyte, showcasing the efficiency of this electrochemical approach. nih.gov This direct use of SO₂ from a stock solution significantly improves the atom economy compared to using surrogates like DABSO. nih.gov

A novel one-pot synthesis of sulfonamides has been developed from aromatic carboxylic acids and amines, which leverages a copper ligand-to-metal charge transfer (LMCT) process to convert the carboxylic acid to a sulfonyl chloride in situ, followed by amination. nih.gov This method involves the radical capture of SO₂ to form an aryl sulfonyl radical, which is then converted to the sulfonyl halide. nih.gov

The following table summarizes key strategies for sulfur dioxide incorporation in sulfonamide synthesis:

Table 1: Strategies for Sulfur Dioxide Incorporation| Strategy | Reagents | Key Features | Citations |

|---|---|---|---|

| SO₂ Surrogate | Aryl boronic acids, amines, DABSO, Copper catalyst | Avoids gaseous SO₂, stable solid reagent. | acs.orgorganic-chemistry.org |

| Direct Electrochemical Incorporation | (Hetero)arenes, SO₂, amines, Boron-doped diamond electrodes | Direct C-H activation, high atom economy, no pre-functionalization needed. | nih.gov |

| Decarboxylative Sulfonylation | Aromatic carboxylic acids, amines, SO₂, Copper catalyst | One-pot synthesis from readily available starting materials. | nih.gov |

Electrochemical Pathways for Sulfonamide Formation

Electrochemical synthesis has emerged as a powerful and environmentally benign method for forming sulfonamides, offering an alternative to traditional methods that often require harsh reagents. nih.govresearchgate.net These electrochemical routes are typically driven by electricity, eliminating the need for chemical oxidants and catalysts, and often proceed under mild conditions. nih.govacs.org

One notable electrochemical pathway involves the oxidative coupling of thiols and amines. nih.govacs.org In this process, the thiol is first oxidized at the anode to form a disulfide intermediate. rsc.org Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to generate a sulfenamide (B3320178). nih.govacs.org Two further oxidation steps convert the sulfenamide into the final sulfonamide. rsc.org This method is characterized by its speed, with reactions sometimes completed in minutes, and its tolerance of a wide range of functional groups. nih.govacs.org

Another significant advancement is the direct dehydrogenative electrochemical synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, SO₂, and amines. nih.gov This process utilizes the direct anodic oxidation of the aromatic compound to form a radical cation. nih.gov This intermediate is then attacked by an amidosulfinate, which is formed in situ from the amine and SO₂. nih.gov The use of boron-doped diamond (BDD) electrodes is often crucial for the selectivity of this transformation. nih.gov A key advantage of this method is that the amidosulfinate serves a dual role as both the reactant and the supporting electrolyte, simplifying the reaction setup. nih.gov

The mechanism of these electrochemical reactions has been investigated through techniques such as cyclic voltammetry, which helps to elucidate the oxidation potentials of the various intermediates involved in the process. nih.gov The formation of radical intermediates, such as aminium radicals, is a common feature of these pathways and has been substantiated by radical scavenger experiments. nih.govacs.org

The table below outlines key features of electrochemical sulfonamide synthesis:

Table 2: Electrochemical Pathways for Sulfonamide Formation| Starting Materials | Key Intermediates | Electrode Material | Advantages | Citations |

|---|---|---|---|---|

| Thiols and Amines | Disulfide, Aminium radical cation, Sulfenamide | Carbon anode, Iron cathode | Fast reaction times, mild conditions, avoids transition metals. | nih.govacs.orgrsc.org |

| (Hetero)arenes, SO₂, and Amines | Arene radical cation, Amidosulfinate | Boron-doped diamond (BDD) | Direct C-H activation, no pre-functionalization, dual role of amidosulfinate. | nih.gov |

Advancements in Green Chemistry Applications for Fluorinated Sulfonamides

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides, including fluorinated derivatives, to minimize environmental impact and improve safety. rsc.orgsci-hub.se Key advancements focus on the use of environmentally benign solvents, the reduction of hazardous reagents, and the development of more efficient, atom-economical reactions. sci-hub.segoogle.com

A significant green approach is the use of water as a solvent for sulfonamide synthesis. rsc.orgsci-hub.se For example, the reaction of sulfonyl chlorides with amines can be carried out in water, often under pH control with a simple base like sodium carbonate, eliminating the need for organic solvents and bases like pyridine. rsc.orgsci-hub.se The products often precipitate from the aqueous solution upon acidification, allowing for easy isolation by filtration with high purity. rsc.orgsci-hub.se

Electrochemical methods, as discussed previously, are inherently green as they use electricity as a "clean" oxidant, thereby avoiding the use of stoichiometric chemical oxidants that generate waste. nih.govresearchgate.net The direct synthesis of sulfonamides from thiols and amines or from arenes, SO₂, and amines are prime examples of this, generating only hydrogen as a benign byproduct in some cases. nih.govnih.gov These methods are particularly advantageous for preparing fluorinated sulfonamides, as they often exhibit high functional group tolerance. acs.orgtue.nl

Furthermore, the development of one-pot procedures and the use of catalysts contribute to the greenness of sulfonamide synthesis. nih.govtue.nl For instance, the synthesis of sulfonamides directly from sulfonic acids or their sodium salts under microwave irradiation represents a high-yielding and efficient method. organic-chemistry.org The use of recyclable solvents and catalysts is another area of focus in making the synthesis of fluorinated sulfonamides more sustainable. google.com

The following table highlights some green chemistry approaches applicable to the synthesis of fluorinated sulfonamides:

Table 3: Green Chemistry Approaches in Sulfonamide Synthesis| Green Approach | Example Application | Key Benefits | Citations |

|---|---|---|---|

| Use of Water as Solvent | Reaction of sulfonyl chlorides and amines in water with Na₂CO₃. | Avoids organic solvents, simple workup, high purity of products. | rsc.orgsci-hub.se |

| Electrochemical Synthesis | Oxidative coupling of thiols and amines; direct synthesis from arenes, SO₂, and amines. | Avoids chemical oxidants, high atom economy, mild reaction conditions. | nih.govacs.orgnih.govresearchgate.net |

| Use of Ammonia (B1221849) Gas | Amination of acetamido-benzenesulfonyl chloride with ammonia gas in an anhydrous solvent. | Reduces alkali consumption and wastewater generation. | google.com |

Derivatization and Functionalization Strategies for this compound

Once synthesized, this compound can undergo various chemical transformations to generate a library of derivatives with potentially new properties. These derivatizations can target the amino group, the sulfonamide moiety itself, or the fluorophenyl ring.

N-Acylation and Other Amino Group Modifications

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can be readily modified. N-acylation is a common transformation, typically achieved by reacting the sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the nitrogen, forming an N-acylsulfonamide. The Hinsberg reaction, which uses benzenesulfonyl chloride to react with primary and secondary amines, is a classic example of this type of transformation. wikipedia.org

Other modifications of the amino group include alkylation and arylation. N-alkylation can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen compared to an amine. However, under appropriate conditions with strong bases and alkylating agents, this can be achieved. Copper-catalyzed N-arylation of sulfonamides with phenylboronic acids has also been reported, providing a route to N-arylsulfonamides. organic-chemistry.org

Sulfamoylation Reactions of the Sulfonamide Moiety

The term "sulfamoylation" can refer to the introduction of a sulfamoyl group (R₂NSO₂-) onto a molecule. In the context of modifying an existing sulfonamide like this compound, this would involve reactions that further functionalize the sulfonamide group. For example, reaction with sulfamoyl chlorides could potentially lead to the formation of more complex structures.

More broadly, reactions involving the sulfonamide moiety include those that leverage the acidity of the N-H bond. Deprotonation of the sulfonamide nitrogen with a suitable base generates a sulfonamidate anion, which is a key intermediate in many of the N-functionalization reactions mentioned above, such as N-acylation and N-alkylation. wikipedia.org The resulting anion can react with a variety of electrophiles.

Selective Halogenation and Further Electrophilic Aromatic Substitutions on the Fluorophenyl Ring

The fluorophenyl ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing substituents: the fluorine atom and the methanesulfonamide (B31651) group (-NHSO₂CH₃).

Fluorine is an ortho-, para-directing deactivator. The methanesulfonamide group is also generally considered to be ortho-, para-directing, although its electronic effect can be more complex. The combined directing effects of these two groups will determine the position of further substitution. Given that the fluorine is at the 2-position, the open positions are 3, 4, 5, and 6. The fluorine will direct incoming electrophiles to the 3- and 5-positions (ortho) and the 4-position (para). The methanesulfonamide group at the 1-position will direct to the 2- and 6-positions (ortho) and the 4-position (para). The strong activating effect of the amino part of the sulfonamide group will likely dominate, favoring substitution at the positions ortho and para to it. Therefore, the most likely positions for electrophilic attack are the 4- and 6-positions. Steric hindrance from the methanesulfonamide group might disfavor substitution at the 6-position.

Selective halogenation, such as bromination or chlorination, can be achieved using standard electrophilic halogenating agents (e.g., Br₂ with a Lewis acid catalyst). The precise conditions can be tuned to control the degree and regioselectivity of halogenation. Radical halogenation is another possibility, but it is generally less selective for aromatic systems unless specific conditions are employed. youtube.comlibretexts.org

The following table summarizes the likely outcomes of electrophilic aromatic substitution on this compound:

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution| Electrophilic Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 4-Bromo-2-fluorophenyl)methanesulfonamide | The -NHSO₂CH₃ group is a stronger activating/directing group than F. The para position (4-position) is electronically favored and sterically accessible. |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-fluorophenyl)methanesulfonamide | Similar directing effects as halogenation. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely low reactivity | The fluorophenyl ring is deactivated by the fluorine and potentially by the sulfonamide group under the strongly acidic conditions of Friedel-Crafts reactions. |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogs

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for modifying aromatic rings, particularly those that are electron-deficient. In contrast to electrophilic aromatic substitution, the SNAr mechanism involves an attack by a nucleophile on an aromatic ring that is rendered electrophilic by the presence of strong electron-withdrawing groups. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govnih.gov

A key feature of the SNAr reaction is the nature of the leaving group. The counterintuitive reactivity order for halogens is F > Cl > Br > I, where fluoride (B91410) is the best leaving group. This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer intermediate, which is accelerated by the high electronegativity of the fluorine atom polarizing the carbon-fluorine bond, rather than the breaking of the carbon-halogen bond. nih.gov The presence of electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate. nih.govnih.gov

In the context of analogs of this compound, SNAr reactions on halogenated precursors provide a powerful route to introduce a variety of functionalities. For instance, in the synthesis of 2-sulfonamidopyridine analogs, a halogenated nicotinonitrile derivative serves as the key substrate for an SNAr transformation. rsc.org Specifically, 2-chloro-6-(trifluoromethyl)nicotinonitrile (B1586768) undergoes substitution with various primary amines to yield the corresponding 2-amino derivatives. rsc.org This reaction highlights the activation provided by the trifluoromethyl group and the pyridine nitrogen, facilitating the displacement of the chloro substituent.

Table 1: Example of SNAr Reaction on a Halogenated Pyridine Analog rsc.org

| Starting Material | Nucleophile (Amine) | Product | Conditions | Yield |

|---|---|---|---|---|

| 2-chloro-6-(trifluoromethyl)nicotinonitrile | 4-Fluoroaniline | 2-(4-Fluorophenyl)amino-6-(trifluoromethyl)nicotinonitrile | K₂CO₃, 18-crown-6, CH₃CN, reflux | 80% |

| 2-chloro-6-(trifluoromethyl)nicotinonitrile | Benzylamine | N-Benzyl-N-(3-cyano-6-(trifluoromethyl)pyridin-2-yl)methanesulfonamide* | K₂CO₃, 18-crown-6, CH₃CN, reflux | 74% (after subsequent sulfonylation) |

Note: The table entry reflects the initial amine substitution step, with the yield reported for the final sulfonamide product.

This methodology demonstrates a practical application of SNAr principles to create complex sulfonamide-containing molecules from halogenated heterocyclic starting materials.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance. snmjournals.orgnih.govnih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination have become indispensable tools in medicinal chemistry and materials science. nih.govmdpi.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide or triflate to a Pd(0) complex, transmetalation (for Suzuki, Negishi, etc.) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

The success of these transformations often hinges on the choice of ligand, base, and reaction conditions. snmjournals.org Bulky, electron-rich phosphine ligands are commonly employed to promote the oxidative addition and reductive elimination steps. snmjournals.org

For the synthesis of analogs of this compound, palladium-catalyzed reactions are particularly valuable for C-N bond formation. The Buchwald-Hartwig amination, which couples amines with aryl halides or pseudohalides, is a prominent strategy. mdpi.com This reaction provides a direct route to arylamines and their derivatives.

An example of this approach is seen in the synthesis of 2-sulfonamidopyridine derivatives, where a palladium-catalyzed method was employed as an alternative to the SNAr reaction for certain substrates. rsc.org The coupling of 2-chloro-6-(trifluoromethyl)nicotinonitrile with specific amines was achieved using a palladium acetate (B1210297) catalyst in conjunction with a phosphine ligand. rsc.org

Table 2: Example of Palladium-Catalyzed C-N Cross-Coupling rsc.org

| Aryl Halide | Amine | Catalyst / Ligand | Base | Conditions |

|---|---|---|---|---|

| 2-chloro-6-(trifluoromethyl)nicotinonitrile | Aniline derivative | Pd(OAc)₂ / dppf | K₂CO₃ | Toluene/THF, reflux, 12 h |

| 2-chloro-6-(trifluoromethyl)nicotinonitrile | Amine derivative | Pd(OAc)₂ / dppf | K₂CO₃ | Toluene/THF, reflux, 12 h |

Note: This represents the general conditions described as "Method B" in the source for specific amine couplings.

This method underscores the utility of palladium catalysis in constructing the core structures of complex sulfonamide analogs, offering a complementary approach to classical substitution chemistries and expanding the scope of accessible molecules.

Isotopic Labeling Strategies, including ¹¹C-Fixation Methodologies

Isotopic labeling is an essential tool in pharmaceutical research, enabling the study of metabolic pathways, receptor occupancy, and pharmacokinetics through techniques like Positron Emission Tomography (PET). nih.govplos.org Carbon-11 (¹¹C) is a frequently used radionuclide for PET due to its short half-life (20.4 minutes) and the fact that its incorporation does not alter the biological activity of the parent molecule. nih.govmdpi.com However, the short half-life necessitates extremely rapid and efficient synthetic methods. nih.gov

The development of PET radiotracers based on structures like this compound requires robust ¹¹C-fixation methodologies. The primary precursors generated from a cyclotron are [¹¹C]CO₂ and [¹¹C]CH₄, which are then typically converted into more synthetically useful reagents like [¹¹C]CH₃I or [¹¹C]HCN. nih.gov

Recent advances have focused on the direct use of cyclotron-produced [¹¹C]CO₂ and [¹¹C]CO, which can streamline syntheses. rsc.orgmdpi.com Strategies involving [¹¹C]CO₂ fixation often employ strong organic bases or organometallic reagents to "trap" the [¹¹C]CO₂ and convert it into a reactive intermediate for the synthesis of ¹¹C-labeled ureas, carbamates, and carboxylic acids. rsc.orgnih.gov

A particularly relevant and powerful technique for labeling sulfonamide-containing molecules is palladium-catalyzed carbonylative coupling using [¹¹C]CO. nih.govnih.gov This method allows for the direct, one-step synthesis of [¹¹C]acylsulfonamides from an aryl halide and a sulfonamide precursor. nih.govnih.gov This approach is highly attractive as it introduces the ¹¹C-carbonyl group directly adjacent to the sulfonamide nitrogen, a key structural motif. This strategy would be a plausible method for labeling analogs of this compound.

Table 3: Common ¹¹C Precursors and Resulting Functional Groups

| ¹¹C Precursor | Key Reagents/Catalysts | Resulting ¹¹C-Functional Group | Reference |

|---|---|---|---|

| [¹¹C]CO₂ | Grignard reagents, Organolithiums | [¹¹C]Carboxylic Acid | mdpi.comnih.gov |

| [¹¹C]CO₂ | Amines, Strong bases (e.g., DBU, BEMP), Coupling agents (e.g., BOP) | [¹¹C]Urea, [¹¹C]Carbamate | rsc.orgnih.govmdpi.com |

| [¹¹C]CO | Aryl Halide, Sulfonamide, Palladium catalyst | [¹¹C]Acylsulfonamide | nih.govnih.gov |

| [¹¹C]CH₃I | Alcohols, Phenols, Amines | [¹¹C]O-methyl, [¹¹C]N-methyl | nih.gov |

| [¹¹C]HCN | Aryl Halides, Palladium catalyst | [¹¹C]Nitrile | nih.gov |

The development of these late-stage labeling techniques is critical for advancing new PET tracers into preclinical and clinical studies, allowing for the in vivo evaluation of complex molecules derived from the this compound scaffold. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Fluorophenyl Methanesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (2-Fluorophenyl)methanesulfonamide derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) studies of sulfonamides, the chemical shifts of the protons provide key structural insights. For instance, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the range of 8.78 to 10.15 ppm. rsc.org Aromatic protons of sulfonamide derivatives generally resonate in the region between 6.51 and 7.70 ppm. rsc.org The interactions between sulfonamide antibiotic compounds and micelles have been examined using ¹H NMR, where changes in the chemical shifts of nonexchangeable protons on the sulfonamide molecules help to approximate the location and orientation of the molecules within the micelle structure. acs.orgacs.org

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. For example, in certain sulfonamide derivatives, the carbon atoms of the methoxy (B1213986) group have been observed in the range of 55.39 to 56.06 ppm, while aromatic carbons show signals between 111.83 and 160.11 ppm. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. wikipedia.org Fluorine-19 has a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly receptive nucleus for NMR. wikipedia.org Its large chemical shift dispersion, which is significantly greater than that of ¹H NMR, allows for the effective resolution of signals from different fluorine-containing functional groups. wikipedia.orgthermofisher.com This technique is instrumental in elucidating the metabolic pathways of fluorinated compounds and can be used to identify fluorinated metabolites. nih.gov The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment of the fluorine atom, providing valuable information about its position and neighboring groups. thermofisher.comrsc.org Long-range ¹⁹F-¹⁹F and ¹H-¹⁹F coupling can provide additional structural details. wikipedia.orgthermofisher.com

Table 1: Representative NMR Data for Sulfonamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Sulfonamide (SO₂NH) | 8.78 - 10.15 rsc.org |

| ¹H | Aromatic (Ar-H) | 6.51 - 7.70 rsc.org |

| ¹³C | Methoxy (OCH₃) | 55.39 - 56.06 rsc.org |

| ¹³C | Aromatic (Ar-C) | 111.83 - 160.11 rsc.org |

| ¹⁹F | Organofluorine | -50 to -220 wikipedia.org |

This table provides representative chemical shift ranges and is not exhaustive.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for confirming the identity and assessing the purity of this compound.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is widely used for the analysis of sulfonamides in various matrices. nih.govusda.govhpst.czacgpubs.org A reversed-phase high-performance liquid chromatographic (HPLC) method with gradient elution can be employed to separate different sulfonamides. nih.gov The use of tandem mass spectrometry (MS-MS) with techniques like collision-induced dissociation provides structural information and allows for the differentiation of isomeric and isobaric sulfonamides. nih.gov In positive ion mode, sulfonamides typically show abundant protonated molecules ([M+H]⁺) with minimal fragmentation. nih.gov LC-MS/MS has become a preferred method for residue analysis due to its high selectivity, sensitivity, and applicability to polar and non-volatile compounds without the need for derivatization. acgpubs.org

Table 2: LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mobile Phase | Acidic (e.g., containing formic acid) hpst.cz |

| Column | C18 reversed-phase nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) |

This table provides typical parameters and may vary depending on the specific application and instrumentation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: The infrared spectra of sulfonamides exhibit characteristic absorption bands corresponding to the vibrations of their functional groups. The stretching vibrations of the SO₂ group are particularly prominent, with the asymmetric and symmetric stretching bands appearing in specific regions of the spectrum. jst.go.jprsc.org For instance, the SO₂ symmetric stretching bands can be found in the range of 1170 to 1130 cm⁻¹, with the exact position depending on whether the sulfonamide exists in the amido or imido form. jst.go.jp The N-H stretching vibrations in the sulfonamide group are typically observed in the region of 3349 to 3144 cm⁻¹. rsc.org The presence of an aromatic ring is indicated by C=C stretching vibrations in the 1594 to 1489 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The Raman spectra of benzene- and toluene-sulfonamides have been studied to identify characteristic frequencies. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3349 - 3144 rsc.org |

| C=C (Aromatic) | Stretching | 1594 - 1489 rsc.org |

| SO₂ | Asymmetric Stretching | ~1370 - 1330 |

| SO₂ | Symmetric Stretching | 1170 - 1130 jst.go.jp |

This table provides general frequency ranges and can vary based on the specific molecular structure and physical state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays through a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique has been employed to characterize the crystal structures of various sulfonamide derivatives, providing valuable insights into their molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.govscispace.commdpi.com For example, studies on related sulfonamides have revealed details about their crystal packing and the formation of hydrogen-bonded networks that stabilize the crystal lattice. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed empirical formula. This comparison serves as a crucial validation step to confirm the elemental composition of the synthesized this compound. The process involves converting the mass percentages of each element into moles and then determining the simplest whole-number ratio of the atoms, which gives the empirical formula. youtube.comyoutube.com

Structure Reactivity and Structure Synthesis Relationships in 2 Fluorophenyl Methanesulfonamide Chemistry

Electronic and Steric Effects of Fluorine Substitution on Reaction Pathways

The fluorine atom at the ortho position of (2-Fluorophenyl)methanesulfonamide exerts profound electronic and steric effects that modulate its reactivity. Electronically, fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. nih.govresearchgate.net However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). nih.gov While this resonance effect is generally weaker than its inductive effect, it preferentially increases electron density at the ortho and para positions. masterorganicchemistry.com In the case of electrophilic aromatic substitution on fluorobenzene (B45895), this results in the para position being activated, while the ortho and meta positions are deactivated. nih.gov

Sterically, the fluorine atom, although the smallest of the halogens, is larger than a hydrogen atom. Its presence at the ortho position can hinder the approach of reactants to the adjacent sulfonamide group and the neighboring carbon atom on the ring. libretexts.org This steric hindrance can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position over the ortho position. libretexts.org For example, in the nitration of fluorobenzene, the para isomer is the major product, a result of both electronic and steric factors.

The interplay of these electronic and steric effects governs the reaction pathways of this compound. For instance, in reactions involving the sulfonamide group, the electron-withdrawing nature of the ortho-fluoro substituent can increase the acidity of the N-H proton, making it more susceptible to deprotonation by a base. Conversely, in electrophilic aromatic substitution reactions, the deactivating inductive effect of the fluorine and the steric hindrance it presents will direct incoming electrophiles away from the ortho position.

Impact of Substituent Position and Nature on Chemical Transformation Efficiency

The position and nature of substituents on the phenyl ring of a methanesulfonamide (B31651) have a dramatic impact on the efficiency of chemical transformations. The ortho-fluoro substituent in this compound provides a clear example of this principle.

In electrophilic aromatic substitution reactions, the directing effects of substituents are paramount in determining the product distribution and, consequently, the efficiency of a specific transformation. The data in the table below illustrates the directing effects of various substituents in the nitration of monosubstituted benzenes.

| Substituent (Y in C₆H₅Y) | % Ortho | % Meta | % Para | Reactivity Relative to Benzene |

|---|---|---|---|---|

| -OH | 40-45 | ~0 | 55-60 | 1000 |

| -CH₃ | 56-63 | 2-4 | 36-41 | 25 |

| -F | 12-13 | ~0 | 87-88 | 0.15 |

| -Cl | 30-35 | 1 | 64-70 | 0.033 |

| -NO₂ | 6-8 | 91-94 | ~0 | 6 x 10⁻⁸ |

Conformational Analysis and its Influence on Molecular Reactivity

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its reactivity by governing the accessibility of its reactive sites. For this compound, the rotational freedom around the C-S and C-N bonds, as well as the orientation of the phenyl ring relative to the sulfonamide group, are key conformational considerations.

Computational studies and experimental techniques like NMR spectroscopy are invaluable tools for conformational analysis. researchgate.netnih.gov For analogous sulfonamides, it has been shown that the molecule can adopt different conformations, and the presence of substituents can favor one conformation over others. nih.gov For instance, studies on fluorinated piperidines, which also feature a C-F bond, have shown that the conformational preferences are influenced by a combination of charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.netnih.gov

Comparative Studies of Reaction Profiles with Analogous Sulfonamide and Fluorinated Compounds

Comparing the reaction profiles of this compound with its non-fluorinated analog (phenylmethanesulfonamide) and its other fluorinated isomers (e.g., (4-Fluorophenyl)methanesulfonamide) provides valuable insights into the role of the fluorine substituent's position.

In electrophilic aromatic substitution, as discussed earlier, the ortho-fluoro group in this compound deactivates the ring and directs incoming electrophiles primarily to the 5-position. In contrast, phenylmethanesulfonamide (B180765) would be expected to undergo substitution at the ortho and para positions, with the methanesulfonamide group itself being a meta-director if protonated under strongly acidic conditions. (4-Fluorophenyl)methanesulfonamide, with the fluorine at the para position, would also be deactivated, and the directing effects of the two substituents would be reinforcing, likely leading to substitution at the positions ortho to the fluorine.

A study on the binding of fluorinated benzenesulfonamides to carbonic anhydrase II revealed that the position of fluorine substitution significantly impacts the binding thermodynamics and kinetics. nih.govnih.gov This highlights that even subtle changes in the substitution pattern can lead to different biological activities and physicochemical properties.

The following table compares some key properties of fluorinated benzenes, which can be extrapolated to understand the behavior of the corresponding methanesulfonamides.

| Compound | Key Property/Reactivity Aspect | Reference |

|---|---|---|

| Fluorobenzene | Deactivating, Ortho, Para-directing in electrophilic substitution. | nih.gov |

| 1,2-Difluorobenzene | Increased deactivation compared to fluorobenzene due to two inductive effects. | |

| 1,4-Difluorobenzene | Symmetrical structure, deactivating effect on the ring. |

The synthesis of analogous compounds can also offer comparative insights. For example, the synthesis of various substituted N-(2-oxo-2-phenylethyl)sulfonamides demonstrated that the yields can vary significantly depending on the substituents on the phenyl ring. This suggests that the synthesis of this compound might have a different efficiency compared to its isomers or non-fluorinated counterpart.

Role of 2 Fluorophenyl Methanesulfonamide As a Versatile Synthetic Intermediate and Reagent

Utility in the Construction of Diverse Heterocyclic Frameworks

(2-Fluorophenyl)methanesulfonamide has proven to be a useful intermediate in the synthesis of various heterocyclic frameworks, which are core structures in many pharmaceutical agents. The sulfonamide group can act as a handle for further chemical modifications or as a directing group, while the fluorinated phenyl ring can be a key component of the final heterocyclic system.

One notable application is in the synthesis of pyridine (B92270) derivatives . A patent for novel pyridine analogues with potential utility as P2Y12 inhibitors in cardiovascular diseases describes a method where this compound is reacted with a carboxylic acid-substituted pyridine derivative. google.comgoogleapis.com In this synthesis, the sulfonamide's nitrogen atom acts as a nucleophile, forming an amide bond with the activated carboxylic acid of the pyridine scaffold. This demonstrates the compound's role as a key building block for introducing a specific sulfonamidophenyl moiety into a complex heterocyclic system.

Another significant example is the construction of 1H-indole-2-carboxamides . In the development of compounds with anti-Trypanosoma cruzi activity, a derivative of this compound, specifically N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide hydrochloride, was used as a crucial amine component in an amide coupling reaction with a 5-methyl-1H-indole-2-carboxylic acid. acs.org This reaction highlights the utility of a modified form of the title compound, where an additional functional group allows for its incorporation into the indole (B1671886) heterocyclic system, leading to molecules with potential therapeutic applications. acs.org

Furthermore, derivatives of this compound have been employed in the synthesis of complex pyrazolo[3,4-d]pyrimidine systems, which are important scaffolds in kinase inhibitors. google.com

The following table summarizes the types of heterocyclic frameworks synthesized using this compound or its close derivatives as a starting material or intermediate.

| Heterocyclic Framework | Synthetic Application | Reference |

| Pyridine | Synthesis of P2Y12 inhibitor analogues | google.comgoogleapis.com |

| 1H-Indole | Synthesis of anti-Trypanosoma cruzi agents | acs.org |

| Pyrazolo[3,4-d]pyrimidine | Core of kinase inhibitors | google.com |

Application as a Precursor for Advanced Sulfonamide-Containing Scaffolds

The chemical scaffold of this compound serves as a foundational structure for the development of more elaborate sulfonamide-containing molecules with tailored properties. The reactivity of the sulfonamide nitrogen and the potential for substitution on the phenyl ring allow for its elaboration into a variety of advanced scaffolds.

While broad libraries based on this specific precursor are not extensively documented, its role in creating more complex sulfonamide structures is evident in targeted synthesis programs. For instance, the core structure can be modified to introduce additional functionalities, thereby creating a more advanced scaffold for further chemical diversification. An example of this is the use of N-(4-(aminomethyl)-2-fluorophenyl)methanesulfonamide in the synthesis of anti-trypanosomal agents. acs.org Here, the parent structure has been advanced by the inclusion of a methylamine (B109427) group, which then allows for its integration into a larger molecular assembly.

The development of dual-acting opioid ligands and TRPV1 antagonists has also utilized a derivative of this compound. In this work, a 2-fluoro-4-nitrobenzyl amine was first converted to a sulfonamide and then elaborated through several steps to create a complex molecule with dual biological activity. nih.gov This demonstrates the role of the fluorinated sulfonamide moiety as a key component of a more advanced and functionally diverse scaffold.

The following table provides examples of how the basic this compound scaffold can be conceptually elaborated into more advanced structures for specific applications.

| Advanced Scaffold Feature | Synthetic Goal |

| Addition of an aminomethyl group | To enable amide bond formation with carboxylic acids |

| Introduction of a nitro group | To allow for further functionalization, such as reduction to an amine |

| Use in multi-step synthesis | To build complex molecules with dual biological activities |

Strategic Intermediate in Targeted Chemical Synthesis Programs

This compound and its derivatives are frequently employed as strategic intermediates in the multi-step synthesis of specific, high-value target molecules, particularly in the pharmaceutical industry. The compound's structure is often a key fragment of the final active pharmaceutical ingredient (API).

In another targeted synthesis, this compound was utilized in the preparation of pyridine analogues as P2Y12 inhibitors . google.comgoogleapis.com The synthesis involved the coupling of the sulfonamide with a functionalized pyridine core, demonstrating its role as a key building block in constructing the final inhibitor. google.comgoogleapis.com

The compound has also been identified as a key intermediate in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) , a target for pain management. benthamopen.com Its incorporation into the final molecule is a strategic decision to achieve the desired pharmacological effect.

The table below lists specific target molecules where this compound or its derivatives have been used as a strategic intermediate.

| Target Molecule/Class | Therapeutic Area | Role of this compound | Reference |

| Encorafenib | Oncology (Melanoma) | Key structural component of the final API | google.com |

| Pyridine Analogues | Cardiovascular (Anti-thrombotic) | Building block for P2Y12 inhibitors | google.comgoogleapis.com |

| TRPV1 Antagonists | Pain Management | Intermediate in the synthesis of the antagonist | benthamopen.com |

| Anti-Trypanosoma cruzi agents | Infectious Diseases (Chagas Disease) | Amine component for amide coupling | acs.org |

Computational and Theoretical Chemistry Studies on 2 Fluorophenyl Methanesulfonamide

Molecular Docking Simulations for Ligand-Protein Interaction Prediction (e.g., Enzyme Binding)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. chemrxiv.orgnih.gov The simulation calculates a scoring function, often expressed as binding affinity or energy (in kcal/mol), to estimate the strength of the ligand-receptor interaction. jbiochemtech.com

For (2-Fluorophenyl)methanesulfonamide, docking simulations can elucidate its potential to inhibit specific enzymes. For instance, studies on similar sulfonamide derivatives have demonstrated their inhibitory activity against various enzymes. Docking analyses of 2-substituted phenylsulfonamides against the enzyme from Botrytis Cinerea have shown that these compounds can exhibit good inhibitory activity, with calculated binding affinities indicating a strong interaction with the enzyme's active site. nih.gov In one such study, a derivative showed a high binding affinity of -8.5 kcal/mol, forming hydrogen bonds and hydrophobic interactions with key amino acid residues like SER102, ASN106, and PHE139. nih.gov

Similarly, other research on novel sulfonamide derivatives has used molecular docking to predict interactions with enzymes like carbonic anhydrase and urease. nih.gov These simulations help to understand the binding mode, identifying which parts of the molecule interact with the protein. The results are often presented with binding energy values and details of the specific molecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. jbiochemtech.commdpi.com

The table below illustrates typical data obtained from molecular docking simulations for related sulfonamide compounds, which could be analogously generated for this compound to predict its potential enzyme targets and binding efficacy.

| Compound Class | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Reference |

| 2-substituted phenylsulfonamides | Botrytis Cinerea enzyme | -8.5 | SER102, ASN106, PHE139, ALA61 | nih.gov |

| Thiazole-isoxazole sulfonamides | Carbonic Anhydrase | Not specified | Not specified | nih.gov |

| Thiazole-isoxazole sulfonamides | Urease | Not specified | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of molecules. indexcopernicus.com DFT is used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov For benzene sulfonamide derivatives, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to investigate their molecular structures and electronic properties. indexcopernicus.com Studies on similar compounds reveal how substituents on the phenyl ring influence the electronic properties and reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions. researchgate.netnih.gov For a molecule containing a 2-fluorophenyl group, DFT calculations have been used to analyze conformational stability, revealing that nonplanar conformations can be more energetically favorable than planar ones due to steric and electronic effects. nih.gov

Applying these methods to this compound would allow for the prediction of its stability, reactivity, and sites of interaction. The table below summarizes key quantum chemical descriptors calculated for related sulfonamides, illustrating the type of data that would be generated for this compound.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Sulfonamide Derivative YM-1 | DFT | -6.22 | -3.58 | 2.64 |

| Sulfonamide Derivative YM-2 | DFT | -6.83 | -3.71 | 3.12 |

| Sulfonamide Derivative YM-3 | DFT | -6.50 | -3.72 | 2.78 |

This table is interactive. Click on the headers to sort the data.

In Silico Prediction of Synthetic Feasibility and Reaction Thermodynamics

Computational methods can be used to assess the feasibility of a chemical synthesis before it is attempted in the lab. These in silico techniques can predict reaction pathways, identify potential transition states, and calculate the thermodynamics of a reaction, such as the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous and thermodynamically favorable reaction. researchgate.net

For the synthesis of sulfonamides, computational approaches can model the reaction between starting materials (e.g., a sulfonyl chloride and an amine) to predict the likelihood of product formation. google.com Advanced methods like the Artificial Force Induced Reaction (AFIR) can be used to explore complex reaction path networks automatically, identifying the most plausible reaction mechanisms and their associated energy barriers. scienceopen.com

Thermodynamic parameters for the synthesis of this compound can be calculated using DFT. By computing the energies of reactants, products, and transition states, key values like activation energy, enthalpy (ΔH), and entropy (ΔS) of the reaction can be determined. researchgate.net This information is vital for optimizing reaction conditions such as temperature and pressure to maximize the product yield. While specific studies on the synthetic prediction of this compound are not detailed in the literature, the established methodologies are readily applicable.

Chemoinformatics and Database Mining for Related Chemical Space Exploration

Chemoinformatics involves the use of computational methods to analyze large chemical datasets, enabling the exploration of chemical space and the identification of molecules with desired properties. nih.gov By mining chemical databases such as PubChem, ChEMBL, and BindingDB, researchers can find compounds structurally related to this compound and investigate their known biological activities. arxiv.org

This process, often called virtual screening, uses similarity searching or substructure searching to identify analogues. nih.gov For example, one could search for all compounds containing the (phenyl)methanesulfonamide scaffold to gather information on their collective biological targets and therapeutic applications. This helps in forming a structure-activity relationship (SAR) hypothesis for this class of compounds.

Database mining can also be used for "scaffold hopping," where the core structure is replaced by a different one that maintains similar 3D spatial arrangements of key functional groups, potentially leading to the discovery of novel compounds with improved properties. Furthermore, mining large biological and clinical databases, such as the FDA Adverse Event Reporting System (FAERS), can help identify potential safety signals or new therapeutic uses for classes of compounds related to this compound. nih.gov These chemoinformatic approaches are essential for placing a single compound within the broader context of known chemical and biological data, guiding future research directions. nih.gov

Future Research Directions and Unexplored Avenues in 2 Fluorophenyl Methanesulfonamide Chemistry

Development of Novel Stereoselective Synthesis Methods

The introduction of chirality into drug candidates can have profound effects on their pharmacological profiles. While (2-Fluorophenyl)methanesulfonamide itself is achiral, its derivatives can possess stereocenters, making the development of stereoselective synthesis methods a critical area of future research. The ability to control the three-dimensional arrangement of atoms is paramount for creating specific, potent, and safe therapeutic agents.

Future work could focus on the asymmetric synthesis of derivatives where a chiral center is introduced on the methylene (B1212753) bridge or on the phenyl ring. One promising, albeit challenging, approach involves the development of methods for the enantioselective fluorination of related chiral enamides to produce chiral α-fluoro-imides. nih.gov Another avenue of exploration is the stereoselective synthesis of enantioenriched sulfonimidoyl fluorides, which can serve as chiral isosteres of sulfonamides. chemrxiv.org Research into chiral Brønsted acid-catalyzed asymmetric oxidation of sulfenamides could also provide a pathway to chiral sulfonamide derivatives. The development of such stereospecific reactions would be a significant step forward, enabling the synthesis of single-enantiomer derivatives of this compound for biological evaluation. chemrxiv.orgnih.gov

Design of Advanced Catalytic Systems for Enhanced Efficiency

Traditional methods for synthesizing sulfonamides often involve the use of sulfonyl chlorides, which can be toxic and challenging to prepare. princeton.edu Modern catalysis offers milder and more efficient alternatives. Future research should focus on developing advanced catalytic systems for the synthesis of this compound and its analogs, aiming to improve yield, reduce waste, and increase functional group tolerance.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthesis. nih.govmit.eduacs.org A promising future direction is the development of palladium-catalyzed methods for the direct chlorosulfonylation of arylboronic acids, which would provide a convergent route to arylsulfonyl chlorides under mild conditions. nih.govmit.eduacs.org This could be particularly useful for creating a variety of substituted this compound derivatives. Furthermore, photosensitized nickel catalysis has emerged as a powerful tool for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu Adapting this technology for the synthesis of this compound derivatives could provide access to a broad range of N-aryl and N-heteroaryl analogs. princeton.edu Additionally, site-selective C–H sulfination sequences using palladium catalysis could offer a novel way to introduce the sulfonyl group with high precision. nih.gov

Exploration of Photoredox and Electrochemical Syntheses for Complex Derivatives

Photoredox and electrochemical synthesis have emerged as powerful strategies for accessing novel chemical space under mild conditions. nih.gov These techniques utilize light or electricity to generate reactive intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods. For this compound, these approaches hold the key to creating complex and diverse derivatives.

Future research could explore the use of photoredox catalysis for the one-pot synthesis of sulfonamides from structurally diverse carboxylic acids and amines. domainex.co.uk This would allow for the rapid generation of a library of this compound analogs for screening. Photomediated rearrangements, such as the 1,3-rearrangement of alkenyl sulfamates to β-ketosulfonamides, could also be investigated as a route to novel functionalized derivatives. nih.gov Electrochemical synthesis offers an oxidant-free and sustainable alternative. nih.gov The development of electrochemical methods for the direct conversion of thiols and disulfides to the corresponding sulfonyl fluorides, using readily available fluoride (B91410) sources, would be a significant advancement. nih.gov These methods could be applied to the synthesis of fluorinated precursors for this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical research and development is conducted. acs.orgnih.govresearchgate.net By performing reactions in continuous-flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up. Integrating these technologies into the synthesis of this compound and its derivatives is a crucial future direction for accelerating discovery and process development.

A key area for future research is the development of fully automated flow-through processes for the synthesis of sulfonamide libraries. acs.orgnih.gov This would enable the rapid production of a large number of derivatives for high-throughput screening. acs.org Such platforms can incorporate multiple reaction steps, including purification, significantly reducing manual labor and accelerating the design-make-test-analyze cycle. researchgate.net Furthermore, automated electrochemical flow platforms could be developed to optimize reaction conditions and synthesize libraries of complex molecules. chemrxiv.org The integration of flow chemistry with in-line analytical and screening tools would create a powerful platform for the discovery of new this compound-based compounds with desired properties. researchgate.net

Q & A

Advanced Research Question

- Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., with thiols or amines) via UV-Vis spectroscopy to determine rate constants .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to identify transient intermediates in oxidation/reduction reactions .

- X-ray Crystallography : Resolve crystal structures to analyze steric effects of the fluorine substituent on sulfonamide conformation .

How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Basic Research Question

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS and compare with controls .

- Thermal Stability : Perform TGA (Thermogravimetric Analysis) to assess decomposition thresholds (>200°C typical for sulfonamides) .

- Light Sensitivity : Store samples in amber vials and monitor photodegradation under UV light (λ = 254 nm) .

What strategies optimize the compound’s solubility for in vitro biological assays?

Advanced Research Question

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without cytotoxicity .

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced Research Question

- Enzyme Inhibition Assays : Test against carbonic anhydrase or tyrosine kinases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified target proteins .

- Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., His64Ala in carbonic anhydrase) to identify critical interactions .

What analytical methods are critical for detecting trace impurities in synthesized batches?

Basic Research Question

- GC-MS : Identify volatile byproducts (e.g., unreacted methanesulfonyl chloride) with a DB-5MS column .

- ICP-OES : Screen for heavy metal contaminants (e.g., Pd from catalytic reactions) at ppm levels .

- 1H-13C HSQC NMR : Detect stereochemical impurities in batches intended for chiral studies .

How do fluorination patterns on the phenyl ring influence the compound’s physicochemical properties?

Advanced Research Question

- Electron-Withdrawing Effects : Compare logP values (via shake-flask method) between 2-fluoro and 2,6-difluoro derivatives to assess hydrophobicity changes .

- Hammett Constants : Use σ values (2-F: +0.78) to predict reactivity in electrophilic substitution reactions .

- Crystal Packing Analysis : Evaluate fluorine’s role in stabilizing intermolecular interactions via Hirshfeld surface analysis .

What safety protocols are essential when handling this compound?

Basic Research Question

- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD50 determination in rodents) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders during weighing .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How can researchers leverage computational tools to predict novel derivatives with enhanced activity?

Advanced Research Question

- QSAR Modeling : Train models on existing sulfonamide datasets to predict bioactivity of fluorinated analogs .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents .

- ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.